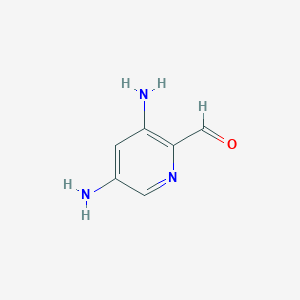

3,5-Diaminopyridine-2-carbaldehyde

説明

3,5-Diaminopyridine-2-carbaldehyde (CAS 号: 待补充) is a heterocyclic aromatic compound featuring a pyridine core substituted with two amine groups at positions 3 and 5 and a formyl (-CHO) group at position 2. Its molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol. The compound is of significant interest in organic synthesis, particularly as a precursor for constructing Schiff bases, coordination complexes, and heterocyclic pharmaceuticals. The electron-withdrawing formyl group and electron-donating amino groups create a unique electronic environment, enabling diverse reactivity in nucleophilic additions, cyclizations, and metal-chelation reactions.

特性

分子式 |

C6H7N3O |

|---|---|

分子量 |

137.14 g/mol |

IUPAC名 |

3,5-diaminopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H7N3O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,7-8H2 |

InChIキー |

JOBLGQPXZCTDDZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=C1N)C=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbaldehyde typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction reactions. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods: Industrial production methods for 3,5-Diaminopyridine-2-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 3,5-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can participate in substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aldehydes, ketones.

Major Products Formed:

Oxidation: 3,5-Diaminopyridine-2-carboxylic acid.

Reduction: 3,5-Diaminopyridine-2-methanol.

Substitution: Schiff bases.

科学的研究の応用

3,5-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3,5-Diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can form Schiff bases with amino acids and proteins, potentially altering their function and activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or disruption of cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3,5-Diaminopyridine-2-carbaldehyde are best contextualized by comparing it to other aminopyridine derivatives and aldehyde-containing heterocycles. Below is a systematic analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa (Amino Groups) | Key Applications |

|---|---|---|---|---|---|---|

| 3,5-Diaminopyridine-2-carbaldehyde | C₆H₇N₃O | 137.14 | ~210–215 (decomp.) | Low | ~4.2, ~6.8 | Ligand synthesis, drug intermediates |

| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 158–160 | Moderate | ~9.1 | Potassium channel blocker (e.g., multiple sclerosis therapy) |

| 2,6-Diaminopyridine | C₅H₇N₃ | 109.13 | 122–124 | High | ~6.5, ~7.8 | Corrosion inhibition, polymer synthesis |

| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 8–10 (liquid) | Insoluble | N/A | Schiff base formation, coordination chemistry |

Key Comparative Insights

Reactivity: The formyl group in 3,5-Diaminopyridine-2-carbaldehyde enables Schiff base formation with amines, a feature absent in non-aldehyde analogs like 4-aminopyridine. This property is critical in synthesizing metal-organic frameworks (MOFs) and bioactive molecules . Compared to pyridine-2-carbaldehyde, the additional amino groups in 3,5-Diaminopyridine-2-carbaldehyde enhance its chelating ability, allowing for stable coordination with transition metals like Cu(II) and Fe(III) .

Electronic Effects: The meta-amino groups (positions 3 and 5) increase electron density on the pyridine ring, making the compound more nucleophilic than 2,6-diaminopyridine, where amino groups are para to each other. This difference influences regioselectivity in electrophilic substitution reactions .

However, its derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL, outperforming 2-aminopyridine-based analogs .

Thermal Stability: The compound decomposes at ~210–215°C, lower than 4-aminopyridine (melting point 158–160°C), due to the destabilizing effect of the formyl group. This limits its utility in high-temperature applications compared to 2,6-diaminopyridine .

Coordination Chemistry

- 3,5-Diaminopyridine-2-carbaldehyde forms octahedral complexes with Cu(II), as confirmed by X-ray crystallography. These complexes show enhanced catalytic activity in oxidation reactions compared to those derived from pyridine-2-carbaldehyde .

- In contrast, 2,6-diaminopyridine produces square-planar Ni(II) complexes, highlighting the structural versatility imparted by substituent positioning .

Pharmaceutical Relevance

- Schiff bases derived from 3,5-Diaminopyridine-2-carbaldehyde demonstrate moderate COX-2 inhibition (IC₅₀ = 12 µM), though less potent than indomethacin (IC₅₀ = 0.8 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。